molecular formula C22H24N2O4 B11308252 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11308252
M. Wt: 380.4 g/mol
InChI Key: PIGHHWWVYWPIPT-UHFFFAOYSA-N
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Description

7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxyphenyl group, and a piperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromen-2-one core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced. This can be achieved by reacting the intermediate with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 7-oxo-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chroman.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance its binding affinity to certain biological targets, while the chromen-2-one core may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the piperazine moiety, which may result in different biological activities.

    4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Lacks the hydroxyl group at the 7-position, potentially altering its reactivity and bioactivity.

    7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-chroman: Reduced form of the chromen-2-one core, which may affect its chemical and biological properties.

Uniqueness

The presence of both the hydroxyl group and the piperazine moiety in 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one makes it unique. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-19-20(25)8-7-17-18(13-21(26)28-22(17)19)15-3-5-16(27-2)6-4-15/h3-8,13,25H,9-12,14H2,1-2H3

InChI Key

PIGHHWWVYWPIPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)OC)O

Origin of Product

United States

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